N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-7-9-14(10-8-13)24-11-17(22)19-15-5-3-4-6-16(15)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDIHNHIBNHXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acetamide formation: The final step involves the reaction of the phenoxy intermediate with an acetamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Features and Heterocyclic Variations
Key Insights :
Key Insights :
Physicochemical and Spectral Properties
Key Insights :
Biological Activity
N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 350.41 g/mol
- CAS Number : 1021133-05-0
The presence of the oxadiazole moiety is significant as it is often associated with various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate strong bactericidal effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action is thought to involve interference with the bacterial cell wall synthesis and disruption of metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Notably, studies on L929 fibroblast cells revealed that certain concentrations of related oxadiazole compounds did not significantly induce cytotoxicity and sometimes even enhanced cell viability . This suggests a potential therapeutic window for these compounds in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling pathways. For example, molecular docking studies have indicated that similar compounds can bind effectively to targets such as RET kinase, which is implicated in various cancers .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that compounds similar to this compound inhibited cell proliferation in cancer cell lines through apoptosis induction. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing cytotoxic effects .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting substituted phenols with chloroacetyl derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form ether linkages. For example, describes the use of DMF and K₂CO₃ to facilitate phenoxyacetamide formation via room-temperature stirring, monitored by TLC .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions. outlines refluxing with chloroacetyl chloride in triethylamine to form oxadiazole-containing intermediates .
- Purification : Recrystallization from ethanol or chromatography (e.g., ethyl acetate/hexane) is standard for isolating the final product .
Advanced: How can structural modifications to the oxadiazole or methoxyphenyl moieties influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Oxadiazole substituents : Methyl groups (as in 5-methyl-1,3,4-oxadiazole) enhance lipophilicity and metabolic stability, improving enzyme inhibition (e.g., lipoxygenase inhibition in ) . Chloro or nitro groups may increase electrophilicity but reduce solubility.
- Methoxyphenyl position : The 2-methoxy group on the phenyl ring can sterically hinder binding to hydrophobic enzyme pockets, as shown in for hypoglycemic activity .
- Data contradictions : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., pH, temperature) or substituent electronic effects. Cross-validation using in silico docking (e.g., AutoDock Vina) is recommended to resolve conflicts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and acetamide backbone (δ 4.0 ppm for CH₂) .
- IR spectroscopy : Identifies amide C=O stretch (~1667 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .
Advanced: How to design an in vitro assay to evaluate enzyme inhibitory activity?
Answer:
Protocol (adapted from and ):
Enzyme selection : Use purified target enzymes (e.g., lipoxygenase, acetylcholinesterase) at physiologically relevant concentrations .
Substrate kinetics : Pre-incubate the compound with the enzyme, then add substrate (e.g., linoleic acid for lipoxygenase). Monitor absorbance changes (234 nm for conjugated dienes) .
IC₅₀ determination : Plot inhibition (%) vs. log[concentration] using nonlinear regression (GraphPad Prism). Include positive controls (e.g., quercetin for lipoxygenase) .
Statistical validation : Perform triplicate runs and analyze via ANOVA to confirm significance (p < 0.05) .
Basic: How to optimize reaction yields during the condensation step?
Answer:
Key factors (from and ):
- Solvent choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of phenoxide ions .
- Catalyst/base : K₂CO₃ (1.5 equiv) in DMF improves ether bond formation efficiency .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis) while maintaining reaction rate .
- Monitoring : TLC (hexane:ethyl acetate 9:1) ensures reaction completion before workup .
Advanced: What computational strategies predict binding modes with target proteins?
Answer:
Methodology:
Protein preparation : Retrieve target structures from PDB (e.g., 1LOX for lipoxygenase). Optimize hydrogen bonding networks using MOE or Schrödinger .
Docking simulations : Use AutoDock Vina to dock the compound into the active site. Set grid dimensions to cover catalytic residues .
MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Calculate RMSD/RMSF values for ligand-protein complexes .
Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔG). Correlate with experimental IC₅₀ data for validation .
Basic: How to address low solubility during biological assays?
Answer:
Strategies (from and ):
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
- Surfactants : Add Tween-20 (0.01%) to prevent aggregation in aqueous media .
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenyl ring, balancing solubility and activity .
Advanced: How to analyze conflicting cytotoxicity data across cell lines?
Answer:
Troubleshooting steps:
Cell line validation : Confirm authenticity via STR profiling. Use matched normal/cancer lines (e.g., MCF-7 vs. MCF-10A) .
Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and MTT protocol .
Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology effects .
Basic: What purification techniques are effective for this compound?
Answer:
Methods (from and ):
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .
Advanced: How to design a SAR study for optimizing pharmacokinetic properties?
Answer:
Framework:
Library design : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the oxadiazole and phenyl rings .
ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
In vivo correlation : Administer top candidates to rodent models, measure plasma half-life, and compare with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
